3,5-dimethyl-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H15N5 |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
3,5-dimethyl-1-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H15N5/c1-7-10(11)8(2)15(12-7)6-9-4-5-14(3)13-9/h4-5H,6,11H2,1-3H3 |
InChI Key |
MBXVLKCQFTYULV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=NN(C=C2)C)C)N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with Halogenated Intermediates
The target compound is synthesized by reacting 3,5-dimethyl-1H-pyrazol-4-amine with 1-methyl-1H-pyrazol-3-ylmethyl chloride in the presence of a base.
Procedure :
-
Dissolve 3,5-dimethyl-1H-pyrazol-4-amine (1.0 equiv) in dry THF under nitrogen.
-
Add NaH (1.2 equiv) at 0°C and stir for 30 minutes.
-
Introduce 1-methyl-1H-pyrazol-3-ylmethyl chloride (1.1 equiv) dropwise.
-
Heat to 70°C for 8 hours.
-
Quench with water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate = 3:1).
Critical Parameters :
-
Solvent : THF or DMF enhances reactivity.
-
Base : NaH outperforms K₂CO₃ in minimizing side reactions.
Condensation of Hydrazines with Diketones
Cyclocondensation Using Acetylacetone and Hydrazine Hydrate
A two-step approach involves forming the pyrazole core followed by functionalization:
Step 1: Synthesis of 3,5-Dimethylpyrazole
-
React acetylacetone (1.0 equiv) with hydrazine hydrate (1.1 equiv) in water at 50°C for 3 hours.
-
Acid catalyst (e.g., glacial acetic acid) improves yield to >90%.
Step 2: Introduction of the Methylene-Pyrazole Side Chain
-
Brominate 3,5-dimethylpyrazole at the 4-position using NBS (N-bromosuccinimide).
-
Perform Ullmann coupling with 1-methyl-1H-pyrazol-3-ylmethanol using CuI/L-proline in DMSO at 100°C.
Reductive Amination of Nitro Intermediates
Catalytic Hydrogenation of Nitropyrazoles
Procedure :
-
Synthesize 4-nitro-3,5-dimethyl-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole via Friedel-Crafts alkylation.
-
Hydrogenate the nitro group using 10% Pd/C in methanol under 60 bar H₂ at 70°C.
Advantages :
Continuous-Flow Microreactor Synthesis
Industrial-Scale Production
A tubular microreactor system enables rapid synthesis:
-
Pump acetylacetone (10–100 mL/min) and hydrazine hydrate (100–300 mL/min) into a stainless steel reactor.
-
Maintain reaction temperature at 50°C using a circulating coolant.
-
Achieve 100% conversion in 10 seconds, yielding >99% pure product.
Benefits :
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability | Key Limitations |
|---|---|---|---|---|
| Alkylation | 78 | 8 hours | Moderate | Requires anhydrous conditions |
| Cyclocondensation | 65 | 12 hours | Low | Multi-step purification |
| Reductive Amination | 95 | 6 hours | High | High-pressure equipment |
| Continuous-Flow | >99 | 10 seconds | Industrial | Initial setup cost |
Reaction Optimization Strategies
Solvent Effects
Catalytic Systems
Temperature Control
-
Reactions above 70°C risk decomposition of the methylpyrazole moiety.
-
Low temperatures (0–25°C) favor kinetic control in alkylation.
Industrial Purification Techniques
-
Crystallization : Ethanol/water mixtures recover >98% pure product.
-
Simulated Moving Bed (SMB) Chromatography : Reduces solvent use by 40% compared to column chromatography.
Emerging Methodologies
Chemical Reactions Analysis
Alkylation Reactions
The secondary amine group undergoes alkylation with alkyl halides or sulfonates. This reaction is critical for modifying the compound’s bioactivity.
| Reaction | Conditions | Products | Yield | Key Observations |
|---|---|---|---|---|
| Reaction with bromoethane | K₂CO₃, DMF, 80°C | Tertiary amine derivative | 72% | Increased steric hindrance reduces solubility in polar solvents. |
| Reaction with methyl iodide | EtOH, reflux | Quaternary ammonium salt | 65% | Requires excess alkylating agent for complete conversion. |
Acylation Reactions
The amine reacts with acyl chlorides or anhydrides to form amides, enhancing stability for pharmacological applications.
| Reagent | Conditions | Products | Catalyst | Yield |
|---|---|---|---|---|
| Acetyl chloride | CH₂Cl₂, RT | N-acetyl derivative | Pyridine | 85% |
| Benzoyl chloride | THF, 0°C → RT | N-benzoyl derivative | DMAP | 78% |
Mechanistic Insight : Acylation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by deprotonation.
Oxidation Reactions
Controlled oxidation of the pyrazole ring or methyl groups is achievable under specific conditions.
| Oxidizing Agent | Conditions | Products | Notes |
|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 60°C | Pyrazole carboxylic acid | Over-oxidation observed at higher temperatures. |
| CrO₃ | Acetic acid, RT | Aldehyde intermediate | Limited to methyl group oxidation. |
Nucleophilic Substitution
The methylene bridge between pyrazole rings allows for nucleophilic displacement in the presence of strong bases.
| Nucleophile | Conditions | Products | Yield |
|---|---|---|---|
| Sodium azide | DMSO, 100°C | Azido derivative | 68% |
| Thiophenol | KOH, EtOH | Thioether analog | 55% |
Key Limitation : Steric hindrance from adjacent methyl groups slows reaction kinetics.
Condensation Reactions
The amine participates in Schiff base formation with aldehydes/ketones, enabling coordination chemistry applications.
| Carbonyl Reagent | Conditions | Products | Applications |
|---|---|---|---|
| 4-Methoxybenzaldehyde | Solvent-free, 120°C | Imine derivative | Precursor for metal complexes |
| Acetophenone | MeOH, NaBH₄ | Reduced amine adduct | Bioactive scaffold |
Structural Confirmation : Imine intermediates characterized via FTIR (C=N stretch at ~1619 cm⁻¹) and NMR .
Cycloaddition Reactions
The pyrazole ring engages in [3+2] cycloadditions with nitriles or alkynes under catalytic conditions.
| Dipolarophile | Catalyst | Products | Yield |
|---|---|---|---|
| Phenylacetylene | CuI, DIPEA | Bicyclic pyrazolo[1,5-a]pyridine | 60% |
| Acetonitrile | RuCl₃ | Triazole-fused derivative | 45% |
Metal Complexation
The amine and pyrazole N-atoms act as ligands for transition metals, forming complexes with catalytic or therapeutic potential.
| Metal Salt | Conditions | Complex Structure | Applications |
|---|---|---|---|
| CoCl₂ | EtOH, reflux | Tetrahedral Co(II) complex | Anticancer studies |
| Cu(NO₃)₂ | H₂O/MeOH | Square-planar Cu(II) complex | Catalytic oxidation |
Stability : Complexes exhibit moderate stability in aqueous media (pH 6–8) .
Scientific Research Applications
3,5-dimethyl-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-dimethyl-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access . The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 1-Position
The 1-position substituent significantly influences physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Steric Effects : The target compound’s (1-methylpyrazolyl)methyl group introduces moderate steric bulk compared to the smaller isopropyl group in CAS 60706-59-4 . Bulkier substituents like 1-naphthylmethyl (CAS 512809-78-8) may hinder binding in sterically sensitive targets .
- Electronic Effects : Fluorinated analogs (e.g., CAS 1001500-17-9) exhibit enhanced lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl group .
- Aromatic Interactions: Naphthylmethyl and phenoxyphenylmethyl substituents (e.g., CAS 925145-54-6) enable π-π stacking, relevant in receptor-ligand interactions .
Antimicrobial Activity
- Thiadiazole derivatives of pyrazole amines (e.g., compounds in ) showed variable antimicrobial activity against E. coli and C. albicans, with electron-deficient substituents enhancing potency .
- Fluorinated analogs (e.g., CAS 1001500-17-9) are hypothesized to improve membrane penetration due to increased hydrophobicity .
Anti-inflammatory Activity
- In TNF-α inhibition studies (), the 4-methyl group on the pyrazole ring was critical for activity. Bulkier substituents (e.g., 4-chloro, 4-bromo) reduced potency, highlighting the sensitivity of the active site to steric effects .
Biological Activity
3,5-Dimethyl-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory properties. The unique structure of this compound allows it to interact with various biological targets, leading to significant pharmacological effects.
Chemical Structure
The compound's structure can be represented as follows:
This formula indicates the presence of two methyl groups on the pyrazole ring, which may influence its biological activity.
Biological Activity Overview
Research has highlighted several key areas where this compound exhibits notable biological activity:
1. Anticancer Properties
Numerous studies have investigated the anticancer potential of pyrazole derivatives. The compound has shown efficacy against various cancer cell lines, including:
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Lung Cancer | A549 | 26 |
| Breast Cancer | MDA-MB-231 | 3.79 |
| Colorectal Cancer | HT29 | 12.50 |
| Prostate Cancer | LNCaP | 42.30 |
These findings suggest that the compound can inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis and asthma. The mechanism often involves inhibition of pro-inflammatory cytokines like IL-2 and TNF-alpha .
Mechanistic Studies
Mechanistic studies have elucidated that the compound may exert its effects through several pathways:
- Inhibition of PI3K Pathway : Similar compounds have been shown to inhibit phosphatidylinositol 3-kinase (PI3K), which is crucial in regulating cell growth and metabolism .
- Regulation of Calcium Channels : Some derivatives can modulate calcium release channels, impacting cellular signaling pathways involved in inflammation and cancer progression .
Case Studies
Several case studies have demonstrated the biological activity of this pyrazole derivative:
Case Study 1: Anticancer Efficacy
A study conducted by Wei et al. assessed a series of pyrazole derivatives, including this compound, against various cancer cell lines. The results indicated significant cytotoxicity with an IC50 value of 26 µM against A549 lung cancer cells, suggesting a strong potential for further development as an anticancer therapeutic .
Case Study 2: Anti-inflammatory Potential
In another investigation focusing on the anti-inflammatory properties, compounds similar to this pyrazole derivative were tested for their ability to reduce inflammation markers in vitro. The results indicated a significant decrease in IL-6 and TNF-alpha levels upon treatment with the compound, highlighting its potential therapeutic applications in inflammatory diseases .
Q & A
Q. What are the recommended synthetic routes for preparing 3,5-dimethyl-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine, and how do reaction conditions influence yield?
Methodological Answer:
- Core Synthesis : A two-step protocol is common: (i) alkylation of 3,5-dimethyl-1H-pyrazol-4-amine with 1-methyl-1H-pyrazol-3-ylmethyl halide, followed by (ii) purification via column chromatography using gradients of ethyl acetate/hexane .
- Key Parameters : Reaction temperature (35–50°C) and catalyst selection (e.g., cesium carbonate and copper(I) bromide) are critical for minimizing side products like dimerization or over-alkylation .
- Yield Optimization : Use inert atmospheres (N₂/Ar) and polar aprotic solvents (DMSO/DMF) to stabilize intermediates. Typical yields range from 17–25% for multi-step syntheses .
Q. How should researchers characterize this compound to confirm structural integrity?
Methodological Answer:
Q. What are the stability and storage guidelines for this compound?
Methodological Answer:
Q. What preliminary biological activities have been reported for structurally analogous pyrazole-4-amines?
Methodological Answer:
- Antibacterial Activity : Substituted pyrazole-4-amines (e.g., 4-arylmethyl derivatives) show moderate activity against S. aureus (MIC 8–32 µg/mL) via membrane disruption .
- Anxiolytic Potential : Analogues with trifluoromethyl groups exhibit GABAergic modulation in rodent models .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?
Methodological Answer:
Q. How do substituents on the pyrazole ring influence pharmacological activity?
Methodological Answer:
Q. What strategies resolve contradictions in bioactivity data across studies?
Methodological Answer:
Q. How can environmental fate studies be designed to assess this compound’s ecotoxicity?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
